![molecular formula C19H11BrN4O4 B11697763 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: is a complex organic compound that features a benzamide core substituted with bromine, nitro, pyridine, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom on the benzene ring.
Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.
Amidation: Coupling of the benzoxazole derivative with a benzamide moiety.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: Formation of benzoxazole ring through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the bromine atom.
Benzoxazole Derivatives: From cyclization reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents:
-
Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, benzimidazole derivatives have demonstrated inhibition of cell proliferation in lung cancer models.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound Cell Line IC50 (µM) Assay Type This compound A549 TBD 2D Assay This compound HCC827 TBD 2D Assay This compound NCI-H358 TBD 2D Assay -
Antimicrobial Activity : Similar compounds have also shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound Bacterial Strain MIC (µg/mL) This compound E. coli TBD This compound S. aureus TBD
Biological Studies
The interactions of this compound with specific molecular targets can provide insights into cellular mechanisms:
- Mechanism of Action : The compound is believed to interact with enzymes or receptors involved in critical cellular processes, potentially modulating their activity and affecting signaling pathways.
Material Science
The structural characteristics of this compound make it a candidate for developing new materials:
- Polymer Synthesis : The unique functional groups present can be utilized to synthesize polymers with tailored properties for applications in coatings or advanced materials.
Case Studies
Several studies have been conducted to explore the biological activities of compounds related to or including 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide:
- Antitumor Activity : Research has shown that derivatives can significantly inhibit tumor growth in vitro, suggesting that structural modifications could enhance their potency against cancer cells.
- Antimicrobial Testing : Investigations using CLSI guidelines have revealed promising antimicrobial properties, indicating the potential for developing new antibiotics based on similar chemical frameworks.
Mechanism of Action
The mechanism of action of 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various chemical reactions, while the benzoxazole and pyridine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- 4-bromo-N-(5-nitro-2-pyridyl)benzamide
- 3-bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-tert-butyl-2-nitro-phenyl)benzamide
Uniqueness:
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both benzoxazole and pyridine rings, which confer specific chemical and biological properties not found in simpler benzamide derivatives.
Biological Activity
2-Bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, highlighting relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2-bromo-5-nitropyridine and various benzoxazole derivatives. The reaction conditions may vary, but common methods include nucleophilic substitution and coupling reactions to form the desired benzamide structure.
Antimicrobial Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds found that certain derivatives displayed notable activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM .
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Benzamide Derivative A | 0.22 | Bacillus subtilis |
Benzamide Derivative B | 1.49 | Escherichia coli |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Research on related benzamides has indicated that they can inhibit cancer cell proliferation in vitro, suggesting that further studies could elucidate the specific mechanisms of action for this compound.
Study 1: Antimicrobial Efficacy
In a comparative study, various substituted benzamides were tested for their antimicrobial efficacy. The results showed that the presence of electron-donating groups significantly enhanced activity against Gram-positive bacteria compared to electron-withdrawing groups . This suggests that structural modifications can be pivotal in optimizing biological activity.
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis on benzamide derivatives indicated that specific substitutions on the benzene ring could lead to enhanced antifungal activity against pathogens like Botrytis cinerea. Compounds with methoxy or dimethylamino groups exhibited superior activity compared to those lacking these functional groups .
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of Enzyme Activity : Many benzamides act as enzyme inhibitors, disrupting essential metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : Certain structural motifs within the compound may trigger apoptotic pathways in malignant cells.
- Disruption of Membrane Integrity : Antimicrobial activity may also arise from the ability to disrupt bacterial membranes, leading to cell lysis.
Properties
Molecular Formula |
C19H11BrN4O4 |
---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
2-bromo-5-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H11BrN4O4/c20-15-3-2-13(24(26)27)10-14(15)18(25)22-12-1-4-17-16(9-12)23-19(28-17)11-5-7-21-8-6-11/h1-10H,(H,22,25) |
InChI Key |
VRIUQWPGNMXSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br)N=C(O2)C4=CC=NC=C4 |
Origin of Product |
United States |
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